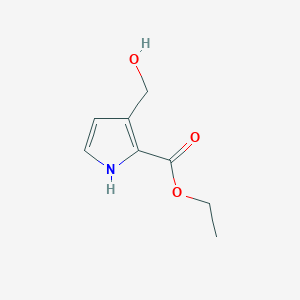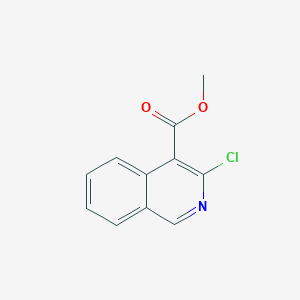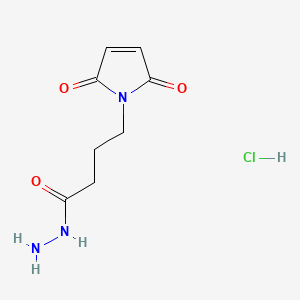
2-(Trifluoromethyl)thiazole-4-carboxamide
Descripción general
Descripción
“2-(Trifluoromethyl)thiazole-4-carboxamide” is a derivative of thiazole, a class of five-membered heterocyclic compounds containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of 2-trifluoromethyl thiazoles involves a [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN . This reaction works well with various substituted pyridinium 1,4-zwitterionic thiolates and yields moderate to good results .Molecular Structure Analysis
Thiazoles are planar molecules, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions involving 2-trifluoromethyl thiazoles are primarily based on the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN . This reaction is versatile and can accommodate various substituted pyridinium 1,4-zwitterionic thiolates .Aplicaciones Científicas De Investigación
Anticancer Activity
2-(Trifluoromethyl)thiazole-4-carboxamide and its derivatives have been investigated for their potential anticancer properties. The synthesis and evaluation of novel thiazole-5-carboxamide derivatives showed significant anticancer activity against various cell lines, including A-549, Bel7402, and HCT-8. Among the tested compounds, some derivatives displayed moderate activity, indicating the potential of thiazole carboxamide compounds in cancer therapy (Cai et al., 2016).
Fungicidal Activity
Thiazole carboxamides have also been explored for their fungicidal properties. A series of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamides were synthesized and evaluated for their fungicidal activity against Pellicularia sasakii. The inhibition rates of these compounds were found to be between 72.60%-91.78% under certain concentrations, indicating their potential as effective fungicides (Wei, 2012).
Synthetic Process Studies
The compound has been a subject of interest in studying synthetic processes. Research on the synthetic process of novel fungicides like Thifuzamide involved the use of this compound as an intermediate. The study highlights the compound's role in the synthesis of commercially significant fungicides, showcasing its importance in the agricultural sector (An-chang, 2012).
Biological Evaluation
The compound and its derivatives have been part of extensive biological evaluation studies. One such study involved the design, synthesis, and biological evaluation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides. The biological activities of these compounds, especially their toxic effects on C. elegans, were investigated, indicating their potential in biological and medical applications (Donohue et al., 2002).
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to have diverse biological activities, suggesting they may interact with multiple targets .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various changes at the molecular level . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biological pathways, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic pathways .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.04 to 1.77 , which could influence its distribution and bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Análisis Bioquímico
Biochemical Properties
2-(Trifluoromethyl)thiazole-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with human inosine monophosphate dehydrogenase (IMPd) type II, an enzyme involved in nucleotide metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, this compound has been reported to exhibit antiproliferative activity against human tumor cells, indicating its potential as an anticancer agent .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation and survival of cancer cells by altering the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting the energy balance within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it can bind to the active site of IMPd type II, leading to enzyme inhibition . This inhibition results in decreased nucleotide synthesis, which is critical for rapidly proliferating cells, such as cancer cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux by inhibiting key enzymes involved in nucleotide and energy metabolism . This inhibition can lead to alterations in metabolite levels, disrupting the overall metabolic balance within the cell . Additionally, this compound can influence the activity of metabolic pathways related to oxidative stress and inflammation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its affinity for different cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it has been observed to localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and energy metabolism .
Propiedades
IUPAC Name |
2-(trifluoromethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2OS/c6-5(7,8)4-10-2(1-12-4)3(9)11/h1H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXOOKWTHBDCCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


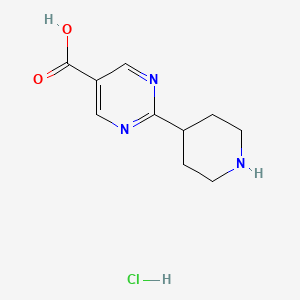
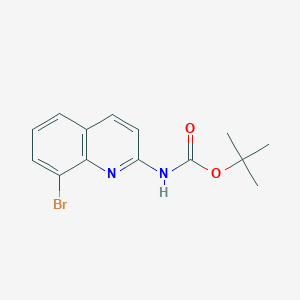
![2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B1404016.png)


![6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1404020.png)
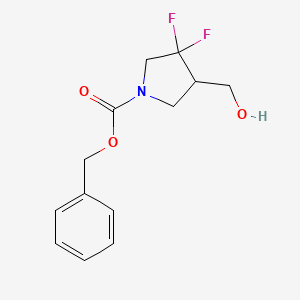
![Spiro[3.5]nonan-7-OL](/img/structure/B1404022.png)
![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1404024.png)

![Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate](/img/structure/B1404028.png)
